molecular formula C17H21N3O4S B1598452 Sulfate d'antazoline CAS No. 24359-81-7

Sulfate d'antazoline

Numéro de catalogue: B1598452
Numéro CAS: 24359-81-7
Poids moléculaire: 363.4 g/mol
Clé InChI: UWOSJBSLQYMGDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Profile

Antazoline sulfate functions primarily as an antihistamine, exhibiting anticholinergic properties. It is commonly utilized to alleviate symptoms associated with allergic reactions, particularly in the eyes and nasal passages. The compound has shown efficacy in treating conditions such as allergic conjunctivitis and nasal congestion.

Ophthalmic Use

Antazoline sulfate is often combined with naphazoline in eye drops to treat allergic conjunctivitis. A study evaluating the combination product Vasocon-A demonstrated significant inhibition of the major signs and symptoms of allergic conjunctivitis, including itching, redness, and tearing, compared to placebo and individual components . The dual action of naphazoline as a vasoconstrictor complements the antihistaminic effects of antazoline, making it a potent treatment option.

Nasal Congestion

In addition to its ophthalmic applications, antazoline sulfate is employed in formulations aimed at relieving nasal congestion. It is often included in combination products that enhance its efficacy while minimizing potential side effects associated with higher doses of single agents .

Cardiac Applications

Recent research has highlighted the potential of antazoline as an antiarrhythmic agent. It has been shown to effectively terminate atrial fibrillation (AF) in patients undergoing procedures like accessory pathway ablation and pulmonary vein isolation . Despite its promising results, antazoline is not yet included in clinical guidelines for AF management, indicating a need for further studies to establish its role definitively.

Metabolism Studies

A study focusing on the metabolic pathways of antazoline revealed that it undergoes extensive biotransformation via cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19 . Understanding these metabolic processes is crucial for predicting drug interactions and optimizing therapeutic regimens.

Efficacy Studies

Clinical trials assessing the efficacy of antazoline in treating allergic conjunctivitis have consistently shown positive outcomes. The combination with naphazoline was particularly effective in managing symptoms compared to monotherapy .

Case Studies

Study ReferenceCondition TreatedFindings
Atrial FibrillationEffective in terminating AF during ablation procedures
Allergic ConjunctivitisSignificant reduction in symptoms compared to placebo
Conjunctivitis due to DecongestantsIdentified patterns of conjunctival inflammation linked to prolonged use of decongestants

Analyse Biochimique

Biochemical Properties

Antazoline Sulfate acts as a histamine H1 receptor antagonist . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine . This interaction with histamine H1 receptors is the primary biochemical reaction involving Antazoline Sulfate.

Cellular Effects

The primary cellular effect of Antazoline Sulfate is the temporary relief of the negative symptoms brought on by histamine . This includes symptoms such as nasal congestion and allergic conjunctivitis .

Molecular Mechanism

The molecular mechanism of action of Antazoline Sulfate involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Dosage Effects in Animal Models

Information on the effects of varying dosages of Antazoline Sulfate in animal models is currently limited. It is known that Antazoline Sulfate is used in veterinary medicine as a topical treatment for allergic conjunctivitis .

Metabolic Pathways

Antazoline Sulfate is metabolized in the body, with CYP2D6 and CYP2C19 enzymes playing a role in its metabolism . The main Phase I metabolite is formed by the removal of phenyl and another metabolite with hydroxyl in the para position of phenyl .

Transport and Distribution

Given its use in relieving nasal congestion and allergic conjunctivitis, it can be inferred that it is likely distributed to the areas of the body where these conditions occur .

Subcellular Localization

As a histamine H1 receptor antagonist, it is likely that it interacts with these receptors located on the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of antazoline sulfate involves the reaction of N-benzylaniline with glyoxal in the presence of ammonium acetate to form the imidazoline ring. The reaction typically occurs under reflux conditions in ethanol. The resulting product is then treated with sulfuric acid to obtain antazoline sulfate .

Industrial Production Methods: Industrial production of antazoline sulfate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Uniqueness: Antazoline sulfate is unique in its combination with naphazoline for the treatment of allergic conjunctivitis. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective for relieving nasal congestion and eye irritation .

Activité Biologique

Antazoline sulfate is a first-generation antihistamine with notable biological activities, primarily functioning as a histamine H1 receptor antagonist. This compound has been used in clinical settings for its antiallergic properties and has recently gained attention for its potential applications in cardiology, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of antazoline sulfate, focusing on its pharmacological mechanisms, metabolic pathways, and emerging clinical applications.

Antazoline sulfate selectively binds to histamine H1 receptors without activating them, effectively blocking the actions of endogenous histamine. This mechanism leads to temporary relief from symptoms associated with allergic reactions, such as nasal congestion and inflammation . Additionally, antazoline has demonstrated anticholinergic properties, which contribute to its therapeutic effects in various conditions.

Pharmacological Effects

1. Antihistaminic Activity:

  • Antazoline sulfate is primarily recognized for its role as an antihistamine. It alleviates allergic symptoms by inhibiting the binding of histamine to H1 receptors, thus providing relief from conditions like allergic rhinitis and conjunctivitis .

2. Antiarrhythmic Properties:

  • Recent studies have highlighted the efficacy of antazoline sulfate in terminating atrial fibrillation. It has shown promising results in converting recent-onset AF to sinus rhythm, particularly in patients with stable coronary artery disease . A retrospective analysis indicated that antazoline was effective during accessory pathway ablation procedures, suggesting its potential as a therapeutic agent in cardiology .

Metabolism and Pharmacokinetics

The metabolism of antazoline sulfate involves several pathways, primarily mediated by cytochrome P450 enzymes. A study utilizing liquid chromatography coupled with tandem mass spectrometry identified at least 15 metabolites of antazoline in human plasma following intravenous administration . The main metabolic pathways include:

  • Phase I Metabolism:
    • Hydroxylation and N-dealkylation lead to the formation of metabolites such as M1 (ANT without phenyl) and M2 (hydroxy ANT). These metabolites undergo further conjugation processes .
  • Phase II Metabolism:
    • Glucuronidation is the predominant Phase II reaction observed. Metabolites like M3 (glucuronide of hydroxyl ANT) and M4 (N-glucuronide of ANT) are formed through conjugation with glucuronic acid .

The metabolic profile indicates that CYP2D6 is primarily responsible for the rapid metabolism of antazoline, while CYP2C19 contributes to slower biotransformation rates .

Case Studies and Clinical Applications

Recent clinical studies have underscored the effectiveness of antazoline sulfate in various therapeutic contexts:

  • Atrial Fibrillation Management:
    • In a controlled trial involving patients with recent-onset AF, antazoline demonstrated a high conversion rate to sinus rhythm. The drug was well tolerated, with mild side effects such as transient heat sensations and vertigo reported .
  • Neuroprotective Effects:
    • Beyond its antihistaminic and antiarrhythmic properties, research has explored the neuroprotective potential of imidazol(ine) drugs, including antazoline. These studies suggest that antazoline may mitigate glutamate-induced neuronal necrosis, indicating possible applications in neuroprotection .

Summary Table of Metabolites

MetaboliteMolecular WeightDescription
M1MW282ANT without phenyl
M2MW295Hydroxy ANT
M3MW351Glucuronide of hydroxyl ANT
M4MW361N-glucuronide of ANT
M5MW475Additional glucuronide metabolite
M6MW485Hydroxylated N-glucuronide

Propriétés

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOSJBSLQYMGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179096
Record name Antazoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84803-70-3, 24359-81-7
Record name 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84803-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antazoline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antazoline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antazoline sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTAZOLINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antazoline Sulfate
Reactant of Route 2
Antazoline Sulfate
Reactant of Route 3
Reactant of Route 3
Antazoline Sulfate
Reactant of Route 4
Reactant of Route 4
Antazoline Sulfate
Reactant of Route 5
Reactant of Route 5
Antazoline Sulfate
Reactant of Route 6
Reactant of Route 6
Antazoline Sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.